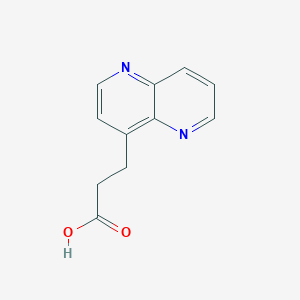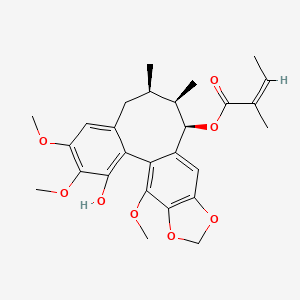
angeloylbinankadsurin A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Angeloylbinankadsurin A is a naturally occurring compound that has garnered attention for its potential therapeutic properties. It is primarily known for its anti-rheumatoid arthritis activity and can be extracted from the EtOAc and CH2Cl2 extracts of Black Tiger Beard (Kadsura coccinea) . The compound exhibits inhibitory effects on rheumatoid arthritis fibroblast-like synoviocytes (RA-FLS) cells and shows mild toxicity to certain human cancer cell lines .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of angeloylbinankadsurin A involves the extraction and purification from the plant Kadsura coccinea. The extraction process typically uses solvents like ethyl acetate (EtOAc) and dichloromethane (CH2Cl2) to isolate the compound from the plant material .
Análisis De Reacciones Químicas
Types of Reactions
Angeloylbinankadsurin A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur, particularly involving the functional groups attached to the aromatic ring.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reactions typically occur under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
Angeloylbinankadsurin A has several scientific research applications, including:
Chemistry: The compound is studied for its unique chemical properties and potential as a precursor for synthesizing other bioactive molecules.
Industry: The compound’s extraction and purification processes are of interest for developing efficient industrial methods for producing bioactive compounds from natural sources.
Mecanismo De Acción
The mechanism of action of angeloylbinankadsurin A involves its inhibitory effects on RA-FLS cells. The compound interferes with specific molecular targets and pathways involved in the inflammatory response associated with rheumatoid arthritis . The exact molecular targets and pathways are still under investigation, but the compound’s ability to inhibit cell proliferation and induce apoptosis in RA-FLS cells is a key aspect of its mechanism .
Comparación Con Compuestos Similares
Angeloylbinankadsurin A is unique compared to other similar compounds due to its specific inhibitory effects on RA-FLS cells and its mild toxicity to certain cancer cell lines. Similar compounds include other lignans and phenylpropanoids isolated from the same plant family, such as:
Schisandrin: Another lignan with anti-inflammatory properties.
Gomisin A: Known for its hepatoprotective and anti-inflammatory effects.
Kadsurin: Exhibits various biological activities, including anti-inflammatory and antioxidant properties.
These compounds share some structural similarities with this compound but differ in their specific biological activities and therapeutic potentials.
Propiedades
Fórmula molecular |
C27H32O8 |
|---|---|
Peso molecular |
484.5 g/mol |
Nombre IUPAC |
[(9R,10R,11R)-3-hydroxy-4,5,19-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C27H32O8/c1-8-13(2)27(29)35-23-15(4)14(3)9-16-10-18(30-5)24(31-6)22(28)20(16)21-17(23)11-19-25(26(21)32-7)34-12-33-19/h8,10-11,14-15,23,28H,9,12H2,1-7H3/b13-8-/t14-,15-,23-/m1/s1 |
Clave InChI |
CQWHTXPRAFEPNO-AWVVPDOTSA-N |
SMILES isomérico |
C/C=C(/C)\C(=O)O[C@@H]1[C@@H]([C@@H](CC2=CC(=C(C(=C2C3=C(C4=C(C=C13)OCO4)OC)O)OC)OC)C)C |
SMILES canónico |
CC=C(C)C(=O)OC1C(C(CC2=CC(=C(C(=C2C3=C(C4=C(C=C13)OCO4)OC)O)OC)OC)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


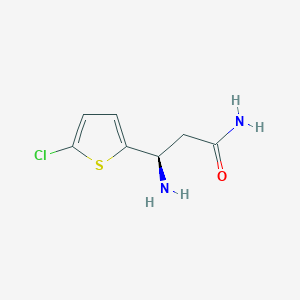
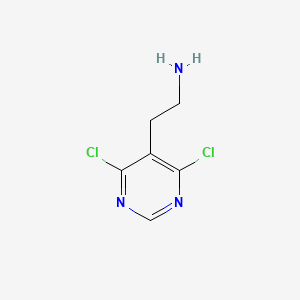

![3-[(1-Aminopropan-2-YL)oxy]propan-1-OL](/img/structure/B13074421.png)
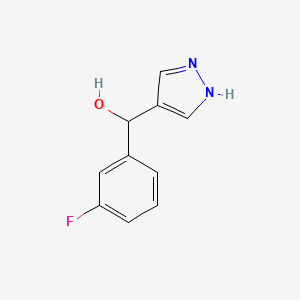
![1-[2-(Oxan-4-yl)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13074431.png)
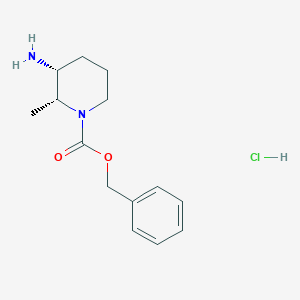
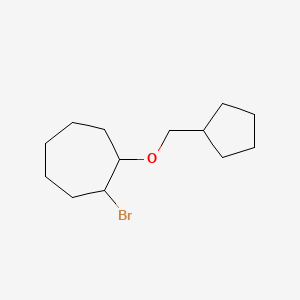
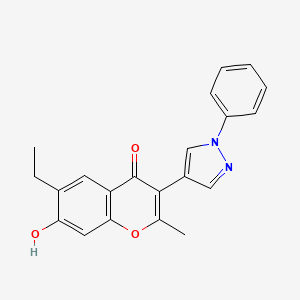


![3,6,6-Trimethyl-4H,5H,6H-thieno[3,2-b]pyrrole](/img/structure/B13074466.png)
